Tyrosol und Derivate

Tyrosols and their derivatives are a class of phenolic compounds derived from tyrosine, an essential amino acid. These compounds exhibit a range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. Tyrosol itself is known for its potent free radical scavenging activity, which makes it effective in protecting cells against oxidative stress. Derivatives of tyrosols can be synthesized through various chemical modifications such as methylation, esterification, or coupling with other molecules to enhance their stability, solubility, and bioavailability.

In cosmetics and personal care products, tyrosol derivatives are used for their skin-whitening effects due to their ability to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis. They also contribute to overall skin health by providing antioxidant protection and reducing inflammation. In food applications, these compounds can be utilized as natural preservatives or flavor enhancers.

Tyrosols and their derivatives are widely recognized for their versatile applications across multiple industries, making them valuable additives in pharmaceuticals, nutraceuticals, and cosmetic formulations.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

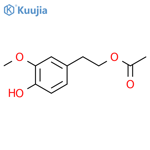

|

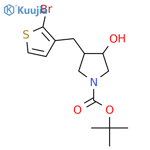

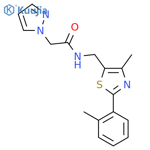

1,2-Benzenediol, 4-[1-[2-(3,4-dihydroxyphenyl)ethoxy]-2-hydroxyethyl]- | 323203-59-4 | C16H18O6 |

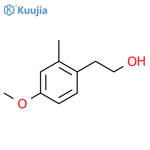

|

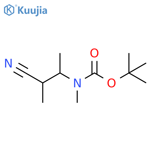

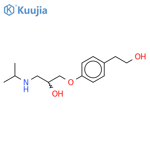

O-Desmethyl Metoprolol-d5 | 1189981-81-4 | C14H23NO3 |

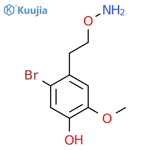

|

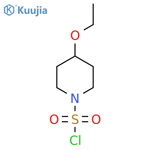

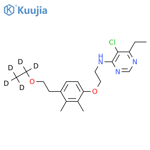

Pyrimidifen-d5 | 1794979-20-6 | C20H28ClN3O2 |

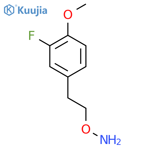

|

4-Hydroxy-3-methoxyphenethyl Acetate | 125303-09-5 | C11H14O4 |

|

2-(4-Methoxy-2-methylphenyl)ethanol | 30888-95-0 | C10H14O2 |

|

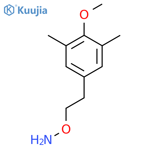

4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol | 1892269-13-4 | C9H12BrNO3 |

|

O-2-(3-fluoro-4-methoxyphenyl)ethylhydroxylamine | 1782026-11-2 | C9H12FNO2 |

|

O-2-(4-methoxy-3,5-dimethylphenyl)ethylhydroxylamine | 1782027-39-7 | C11H17NO2 |

|

5-(Hydroxymethyl)-1H-pyrrole-2-carboxaldehyde; O-[2-(4-Methoxyphenyl)ethyl] ether | 1793055-12-5 | C15H17NO3 |

|

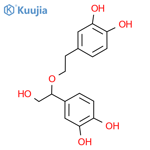

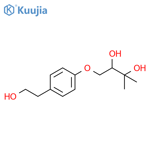

2-(4-Hydroxyphenyl)ethanol; 4'-O-(2R,3-Dihydroxy-3-methylbutyl) | 1821385-69-6 | C13H20O4 |

Verwandte Literatur

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

Empfohlene Lieferanten

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte